molecular formula C17H23NO2 B1460314 1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone CAS No. 2096112-88-6

1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone

Cat. No.: B1460314
CAS No.: 2096112-88-6
M. Wt: 273.37 g/mol
InChI Key: NEGPMIYRDYQNHW-UHFFFAOYSA-N
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Description

1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone (CAS 2096112-88-6) is a high-purity tetrahydroquinoline derivative supplied for advanced chemical and pharmacological research. This compound, with a molecular formula of C17H23NO2 and a molecular weight of 273.4 g/mol, is part of a significant class of nitrogen-containing heterocycles known for their diverse applications in medicinal chemistry and material science . Tetrahydroquinoline scaffolds are widespread in nature and are found in a broad variety of pharmacologically active compounds . They are key intermediates in the synthesis of complex heterocyclic systems, which are investigated for a wide range of biological activities, including serving as potential antagonists for neurological targets . The structural motif is also relevant in developing additives for polymers and studying new organic compounds with unique electronic properties . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. For further specifications and ordering, please contact the supplier.

Properties

IUPAC Name

1-(1-acetyl-2,2,4,8-tetramethyl-3,4-dihydroquinolin-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-10-9-17(5,6)18(13(4)20)16-11(2)15(12(3)19)8-7-14(10)16/h7-8,10H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGPMIYRDYQNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=C1C=CC(=C2C)C(=O)C)C(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The biochemical pathways involved in the perception of smell are complex and involve a series of steps. When this compound binds to the olfactory receptors, it triggers a cascade of biochemical reactions that lead to the generation of a nerve impulse. This impulse is then transmitted to the brain, where it is interpreted as a specific smell.

Pharmacokinetics

It is known that the compound has a high log p value of 565, indicating that it is highly lipophilic. This suggests that it may be readily absorbed through the skin and mucous membranes, and may distribute widely in the body due to its ability to dissolve in fats.

Result of Action

The primary result of the action of this compound is the perception of its unique scent. This scent is described as woody, slightly ambergris, and reminiscent of clean human skin. Its odor is long-lasting on skin and fabric.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the perception of its scent can be affected by the presence of other odors in the environment. Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and exposure to light or oxygen. It is generally considered to be relatively stable under normal conditions.

Biological Activity

1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydroquinoline core with multiple methyl groups and an acetyl group. Its molecular formula is C16H23NC_{16}H_{23}N and it has a molecular weight of approximately 235.36 g/mol.

Antioxidant Activity

Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. The presence of the tetrahydroquinoline structure is believed to contribute to this activity by scavenging free radicals and reducing oxidative stress in cells.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties. For instance, derivatives of tetrahydroquinoline have been tested against various bacterial strains and demonstrated inhibitory effects. A study reported that certain analogs showed activity against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes related to various diseases. For example:

  • Cholinesterase Inhibition : Compounds in this class have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in the treatment of Alzheimer's disease.
  • Cyclooxygenase Inhibition : Some studies suggest that related compounds may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation pathways.

Study 1: Antioxidant Effects

In a controlled study evaluating the antioxidant capacity of tetrahydroquinoline derivatives, this compound was found to significantly reduce lipid peroxidation in vitro. The IC50 value was determined to be 15 µM, indicating potent antioxidant activity compared to standard antioxidants like ascorbic acid.

Study 2: Antimicrobial Efficacy

A series of tests were conducted against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. These results suggest its potential as a lead compound for developing new antimicrobial agents.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantIC50 = 15 µM
AntimicrobialMIC = 32 µg/mL (S. aureus)
MIC = 64 µg/mL (E. coli)
Cholinesterase InhibitionIC50 = 46 µM (BChE)
IC50 = 157 µM (AChE)

The mechanisms underlying the biological activities of this compound may involve:

  • Radical Scavenging : The electron-rich nature of the tetrahydroquinoline ring allows it to donate electrons to free radicals.
  • Enzyme Binding : Structural similarities with known substrates may facilitate binding to active sites of enzymes like AChE and COX.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Properties
Research indicates that compounds similar to 1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone exhibit significant antioxidant activity. This property is crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases such as cancer and neurodegenerative disorders. Studies have shown that such compounds can effectively scavenge free radicals and reduce cellular damage .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various pathogenic bacteria and fungi. This potential makes it a candidate for developing new antimicrobial agents in an era of rising antibiotic resistance .

Neuroprotective Effects
There is growing interest in the neuroprotective effects of tetrahydroquinoline derivatives. These compounds have been studied for their ability to protect neuronal cells from apoptosis and oxidative damage. The mechanism often involves modulation of signaling pathways related to inflammation and cell survival .

Materials Science Applications

Polymer Chemistry
In materials science, this compound can be used as a monomer or additive in polymer synthesis. Its unique structure allows for the creation of polymers with enhanced thermal stability and mechanical properties. Research has demonstrated that incorporating such compounds into polymer matrices can improve their performance in various applications including coatings and composites .

Nanotechnology
The compound's properties make it suitable for applications in nanotechnology. For instance, it can be utilized in the synthesis of nanoparticles with specific functionalities. These nanoparticles can be engineered for drug delivery systems or as contrast agents in medical imaging due to their biocompatibility and ability to interact with biological systems .

Environmental Applications

Biodegradability Studies
Environmental research has focused on the biodegradability of compounds like this compound. Studies indicate that these compounds can be broken down by microbial action in soil and aquatic environments. This characteristic is vital for assessing the environmental impact of synthetic chemicals and developing eco-friendly alternatives .

Pollution Control
The compound has potential applications in pollution control strategies. Its ability to bind heavy metals or organic pollutants could be explored in remediation technologies aimed at cleaning contaminated sites .

Case Studies

Study FocusFindingsReference
Antioxidant ActivityDemonstrated significant free radical scavenging ability; potential therapeutic implications.
Antimicrobial PropertiesInhibitory effects on pathogenic bacteria; promising for antibiotic development.
Neuroprotective EffectsProtective effects against neuronal apoptosis; modulation of inflammatory pathways observed.
Polymer ChemistryEnhanced mechanical properties in polymer matrices; applications in coatings noted.
BiodegradabilityEffective microbial degradation observed; implications for environmental safety assessed.
Pollution ControlPotential for binding heavy metals; application in remediation technologies explored.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Positional Variations in Methyl Substitution

QW-5664 (1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone)
  • CAS Number : 2096138-48-4
  • Molecular Formula: C₁₇H₂₃NO₂
  • Key Difference : Methyl groups at positions 2, 2, 4, 6 (vs. 2, 2, 4, 8 in the target compound).
  • Impact: Altered steric and electronic environments may affect reactivity and intermolecular interactions. No significant difference in molecular weight or lipophilicity .
QV-0580 (6-Acetyl-1,2,3,4-tetrahydroquinolin-2-one)
  • CAS Number : 62245-12-9
  • Molecular Formula: C₁₁H₁₁NO₂
  • Key Difference : Lacks methyl groups and features a ketone at position 2.
  • Impact: Reduced molecular weight (189.2 g/mol) and lower lipophilicity due to fewer alkyl substituents.

Tetrahydroquinoline Derivatives with Varied Functional Groups

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone
  • CAS Number : 113961-70-9
  • Molecular Formula: C₁₁H₁₃NO
  • Key Difference : Absence of acetyl and methyl groups at positions 1, 2, 4, and 6.
  • Impact: Simplified structure with lower molecular weight (175.2 g/mol) and reduced steric hindrance. Potential for divergent biological activity due to unmodified amine and ketone groups .
1-(4-Hydroxy-2-methylquinolin-3-yl)ethanone
  • CAS Number : 91569-13-0
  • Molecular Formula: C₁₂H₁₁NO₂
  • Key Difference: Fully aromatic quinoline core with hydroxyl and methyl substituents.

Non-Tetrahydroquinoline Ethanone Analogues

Acetomesitylene (1-(2,4,6-Trimethylphenyl)ethanone)
  • CAS Number : 1667-01-2
  • Molecular Formula : C₁₁H₁₄O
  • Key Difference: Simple aromatic ethanone lacking nitrogen and fused rings.
  • Impact : Lower molecular weight (162.2 g/mol) and higher volatility. Used as a fragrance component due to its simpler structure .
1-(2,5-Dihydroxyphenyl)ethanone
  • CAS Number : 699-97-8
  • Molecular Formula : C₈H₈O₃
  • Key Difference : Dihydroxyphenyl substituents instead of alkyl/acetyl groups.
  • Impact: High polarity and water solubility due to hydroxyl groups. Used in synthesizing flavonoid derivatives with anti-adipogenic activity .

Comparative Analysis Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound (QW-7281) Tetrahydroquinoline C₁₇H₂₃NO₂ 273.4 2,2,4,8-tetramethyl; 1,7-diacetyl High lipophilicity, rigid scaffold
QW-5664 Tetrahydroquinoline C₁₇H₂₃NO₂ 273.4 2,2,4,6-tetramethyl; 1,7-diacetyl Steric variation at methyl positions
QV-0580 Tetrahydroquinolinone C₁₁H₁₁NO₂ 189.2 6-acetyl; 2-ketone Hydrogen-bonding capability
Acetomesitylene Benzene C₁₁H₁₄O 162.2 2,4,6-trimethyl High volatility, fragrance use
1-(2,5-Dihydroxyphenyl)ethanone Benzene C₈H₈O₃ 152.1 2,5-dihydroxy Polar, anti-adipogenic applications

Preparation Methods

Synthesis of the Tetrahydroquinoline Core

The tetrahydroquinoline nucleus bearing methyl substitutions can be prepared by standard methods such as:

  • Cyclization of appropriate aniline derivatives with ketones or aldehydes under acidic or catalytic conditions.
  • Methylation steps to introduce methyl groups at the 2,2,4,8-positions, often via alkylation or methylation reagents.

This step is critical to ensure the steric and electronic environment needed for subsequent acetylation.

Introduction of the 1-Acetyl Group (N-Acetylation)

The nitrogen at position 1 is acetylated using conventional carbonylating agents. According to a patent describing tetrahydroquinoline derivatives:

  • The 1-amino group of the tetrahydroquinoline is reacted with a carbonylating agent such as carbonyldiimidazole, phosgene, triphosgene, or 4-nitrophenyl chloroformate to form an activated intermediate.
  • This intermediate is then treated with acetyl donors or nucleophiles to install the acetyl group.
  • The reaction is performed in solvents like toluene, dimethylformamide, or 1,4-dioxane.
  • Bases such as diisopropylethylamine or sodium tert-butoxide may be used to facilitate the reaction.
  • Temperature control is important, with reactions conducted from below room temperature (e.g., -30°C) to moderate heating (up to 100°C) to optimize yield and selectivity.

Acetylation at the 7-Position of the Aromatic Ring

The 7-position acetyl group is typically introduced via electrophilic substitution or carbonylation reactions:

  • Formylation of the aromatic ring at position 7 can be achieved using the Vilsmeier-Haack reaction on the tetrahydroquinoline precursor, generating 7-formyl derivatives.
  • Subsequent oxidation or acetylation converts the formyl group to an acetyl group.
  • Alternatively, direct acetylation may be performed using acetyl chloride or acetic anhydride under acidic or catalytic conditions.
  • The presence of methyl groups at neighboring positions influences regioselectivity.
  • Solvents such as acetic acid or dimethylformamide are commonly used.
  • Catalysts like iodine or piperidine can assist in condensation and cyclization reactions involving the 7-position.

Cyclization and Functional Group Transformations

In some synthetic routes, cyclization reactions involving 7-hydroxy or 7-formyl tetrahydroquinoline intermediates with methylene-active compounds (e.g., ethyl acetoacetate, dimethylacetylenedicarboxylate) are used to build complex cyclic structures containing the tetrahydroquinoline moiety.

  • These reactions proceed under mild conditions, often catalyzed by pyridine or piperidine.
  • The Pechmann condensation is a notable method for coumarin derivatives but can be adapted for functionalization of the tetrahydroquinoline ring.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvents Temperature Range Notes
N-Acetylation (1-position) Carbonyldiimidazole, phosgene, or triphosgene + acetyl donor Toluene, DMF, 1,4-dioxane -30°C to 100°C Base: diisopropylethylamine or none
7-Formylation (Vilsmeier-Haack) POCl3 + DMF DMF or similar 0°C to RT Generates 7-formyl intermediate
7-Acetylation Acetyl chloride or acetic anhydride + catalyst Acetic acid, DMF RT to reflux Catalyst: iodine, piperidine
Cyclization with methylene-active compounds Ethyl acetoacetate, DMAD + pyridine or piperidine Ethanol, acetic acid RT to mild heating Forms cyclic derivatives

Research Findings and Yields

  • The N-acetylation step typically proceeds with moderate to high yield (70-90%) under optimized conditions.
  • Vilsmeier-Haack formylation is selective for the 7-position with yields around 60-80% depending on substituents.
  • Subsequent acetylation or cyclization reactions yield the target acetylated tetrahydroquinoline derivatives in 50-70% yield.
  • The presence of methyl groups at 2,2,4,8 positions enhances regioselectivity and stability of intermediates.
  • Use of palladium catalysts and phosphine ligands can be employed in cross-coupling steps if further substitutions are needed.

Q & A

Q. What are the recommended synthetic routes for 1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions starting with tetrahydroquinoline precursors. A typical protocol includes:
  • Reduction and acetylation : Use LiAlH₄ in THF for selective reduction of ketones, followed by acetylation with SOCl₂ in CHCl₃ to introduce the acetyl group .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
  • Optimization : Microwave-assisted synthesis (50–80°C, 30 min) can improve yields by 15–20% compared to traditional reflux. Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : A tiered approach is recommended:
  • IR Spectroscopy : Confirm acetyl C=O stretch (~1700 cm⁻¹) and absence of hydroxyl impurities (~3400 cm⁻¹) .
  • ¹H/¹³C NMR : Identify tetramethyl groups as singlets (δ 1.2–1.5 ppm for CH₃; δ 20–25 ppm for quaternary carbons). Acetyl protons appear as a singlet at δ 2.1–2.3 ppm .
  • Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ at m/z 286.1912 (calculated for C₁₈H₂₄NO₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational solubility predictions and experimental data for hydrophobic analogs?

  • Methodological Answer : Discrepancies often arise from crystal lattice energy and solvent polarity effects. To address this:
  • Experimental Validation : Use the shake-flask method with HPLC quantification in solvents of varying polarity (e.g., logP 2.5–4.0).
  • Computational Adjustments : Apply QSPR models (e.g., from ) with modified parameters for steric hindrance from tetramethyl groups. For example, ’s solubility data for AETT (a structural analog) shows logP-driven trends (logS = −4.2 in water) .
  • Statistical Analysis : Perform multivariate regression to correlate experimental solubility with descriptors like polar surface area and molecular volume.

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies to explore biological activity?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with hydrophobic binding pockets (e.g., viral proteases), as the tetramethyl/acetyl groups may enhance binding via van der Waals interactions.
  • Assay Design : Adapt microdilution assays from , testing against Gram-positive bacteria (e.g., S. aureus ATCC 29213) and RNA viruses (e.g., influenza A/H1N1). Use EC₅₀ values to compare with benzofuran analogs (e.g., compound 76 in , EC₅₀ = 12 µM) .
  • Computational Docking : Perform molecular dynamics simulations using the acetyl group as a hydrogen bond acceptor. Compare binding affinities with inactive analogs lacking the 8-methyl substituent .

Q. How should researchers address conflicting NMR data arising from stereoisomerism in the tetrahydroquinoline core?

  • Methodological Answer :
  • Stereochemical Analysis : Use 2D NMR (NOESY) to identify spatial proximity between H-4 and H-8 methyl groups, confirming the cis-fused ring conformation.
  • Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol). Compare optical rotation ([α]D²⁵) with literature values for related tetrahydroquinolines .
  • X-ray Crystallography : Resolve absolute configuration by growing crystals in ethyl acetate/petroleum ether (1:1) and analyzing diffraction data (e.g., CCDC deposition for analogs in ) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone

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